N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide
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Overview
Description
N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide: is a synthetic organic compound characterized by the presence of a cyclopropyl group and a hydroxy-phenylpentyl chain attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves the following steps:
Formation of the Cyclopropyl Amine: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia or an amine.
Preparation of the Hydroxy-Phenylpentyl Intermediate: This intermediate is prepared by the reaction of phenylacetic acid with a suitable alkylating agent, followed by hydroxylation.
Coupling Reaction: The final step involves the coupling of the cyclopropylamine with the hydroxy-phenylpentyl intermediate in the presence of oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that recognize the oxalamide moiety.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
- N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide
- N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide
Comparison:
- Structural Differences: Variations in the substituents attached to the oxalamide core.
- Unique Features: this compound is unique due to its specific hydroxy-phenylpentyl chain, which imparts distinct chemical and biological properties.
- Applications: While similar compounds may share some applications, the unique structure of this compound makes it particularly valuable in specific research and industrial contexts.
Properties
IUPAC Name |
N'-cyclopropyl-N-(5-hydroxy-3-phenylpentyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-11-9-13(12-4-2-1-3-5-12)8-10-17-15(20)16(21)18-14-6-7-14/h1-5,13-14,19H,6-11H2,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDSDHWIIIAURK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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